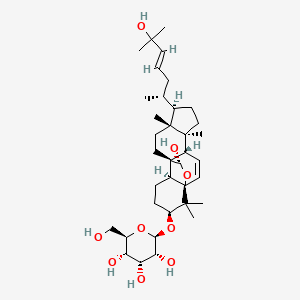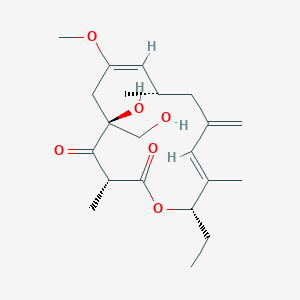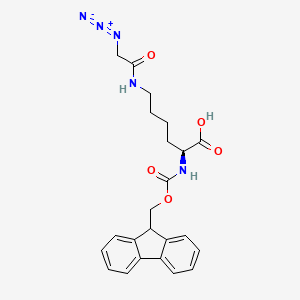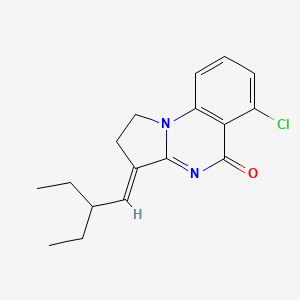
Pbrm1-BD2-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pbrm1-BD2-IN-1 is a selective and cell-active inhibitor of the polybromo-1 bromodomain. This compound exhibits high binding affinity and inhibitory efficacy, making it a valuable tool in cancer research .
Métodos De Preparación
The synthesis of Pbrm1-BD2-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The reaction conditions typically involve the use of specific reagents and solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound .
Análisis De Reacciones Químicas
Pbrm1-BD2-IN-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Pbrm1-BD2-IN-1 has several scientific research applications, including:
Chemistry: It is used as a tool to study the interactions of bromodomains with other molecules.
Biology: It helps in understanding the role of bromodomains in cellular processes.
Medicine: It is used in cancer research to study the effects of inhibiting bromodomains on cancer cell growth.
Mecanismo De Acción
Pbrm1-BD2-IN-1 exerts its effects by binding to the bromodomains of the polybromo-1 protein. This binding inhibits the interaction of bromodomains with acetylated histones, thereby affecting chromatin remodeling and gene expression. The molecular targets and pathways involved include the inhibition of bromodomain-containing proteins and the modulation of chromatin structure .
Comparación Con Compuestos Similares
Pbrm1-BD2-IN-1 is unique in its high binding affinity and inhibitory efficacy compared to other similar compounds. Some similar compounds include:
Pbrm1-BD2-IN-2: Another selective inhibitor of the polybromo-1 bromodomain with different binding affinities and inhibitory activities.
Pbrm1-BD2-IN-3: A compound with similar inhibitory properties but different chemical structures and binding affinities.
These comparisons highlight the uniqueness of this compound in terms of its binding affinity and inhibitory efficacy, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C17H19ClN2O |
|---|---|
Peso molecular |
302.8 g/mol |
Nombre IUPAC |
(3E)-6-chloro-3-(2-ethylbutylidene)-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one |
InChI |
InChI=1S/C17H19ClN2O/c1-3-11(4-2)10-12-8-9-20-14-7-5-6-13(18)15(14)17(21)19-16(12)20/h5-7,10-11H,3-4,8-9H2,1-2H3/b12-10+ |
Clave InChI |
MMHUNORYEVIGHF-ZRDIBKRKSA-N |
SMILES isomérico |
CCC(CC)/C=C/1\CCN2C1=NC(=O)C3=C2C=CC=C3Cl |
SMILES canónico |
CCC(CC)C=C1CCN2C1=NC(=O)C3=C2C=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9H-fluoren-9-ylmethyl N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]carbamate](/img/structure/B15141074.png)
![(1R,4S,5R,9R,10S,11S,13R,15R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B15141075.png)
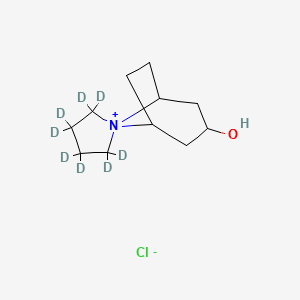
![(1R,9S)-5-hydroxy-6,12,12-trimethyl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2,5,7-trien-4-one](/img/structure/B15141083.png)
![[(2R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15141090.png)
![2-[(E,3E)-3-[3,3-dimethyl-1-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B15141092.png)
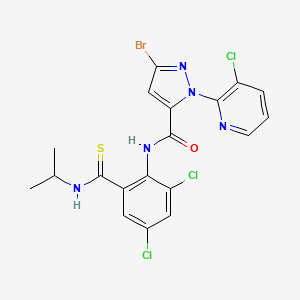
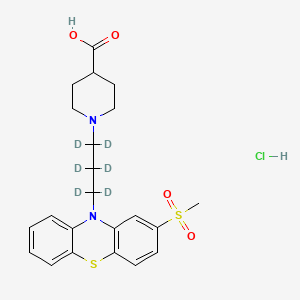
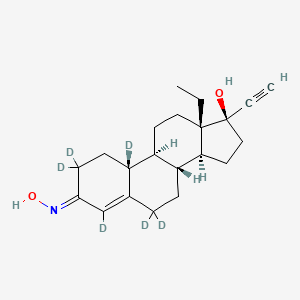
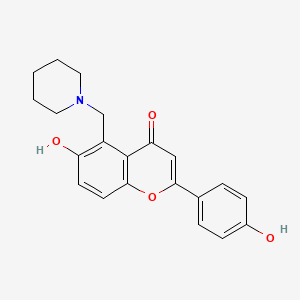
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] phosphate](/img/structure/B15141123.png)
